molecular formula C15H12O3 B075104 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione CAS No. 1469-94-9

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione

Cat. No.: B075104
CAS No.: 1469-94-9
M. Wt: 240.25 g/mol
InChI Key: OABFIJGAEVKMJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is a chalcone derivative, a class of organic compounds known for their diverse biological activities. This compound has been isolated from the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata . It is characterized by its unique structure, which includes a hydroxyphenyl group and a phenylpropane-1,3-dione moiety.

Scientific Research Applications

1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione can be synthesized through the benzoylation of ortho-hydroxyacetophenone in pyridine

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The reaction conditions typically include the use of solvents like pyridine and catalysts to facilitate the benzoylation process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Comparison with Similar Compounds

  • 1,3-Diphenyl-1,3-propanedione
  • 1-Phenyl-1,3-butanedione
  • 2′-Hydroxyacetophenone

Comparison: 1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione is unique due to its specific structure, which includes both a hydroxyphenyl group and a phenylpropane-1,3-dione moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. In comparison, similar compounds like 1,3-diphenyl-1,3-propanedione and 1-phenyl-1,3-butanedione lack the hydroxy group, which significantly alters their reactivity and biological activity .

Properties

IUPAC Name

1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABFIJGAEVKMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061714
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1469-94-9
Record name 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1469-94-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1469-94-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Propanedione, 1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 2
Reactant of Route 2
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 3
Reactant of Route 3
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 4
Reactant of Route 4
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 5
Reactant of Route 5
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Reactant of Route 6
Reactant of Route 6
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
Customer
Q & A

Q1: What is the significance of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione in organic synthesis?

A1: this compound is a crucial precursor for synthesizing flavones [, , , ]. Its structure allows for various modifications, leading to a diverse library of flavone derivatives with potentially distinct biological properties.

Q2: What are the common synthetic routes for this compound?

A2: Several methods have been reported, including:

  • Reaction of 2'-hydroxyacetophenones with benzoyl reagents: This method involves treating 2'-hydroxyacetophenones with benzoyl chloride, benzoyl cyanide, or 2-pyridyl benzoate to yield 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones [].
  • Modified Baker-Venkataraman Transformation: This approach utilizes 2-hydroxyacetophenones and aromatic acid anhydrides in the presence of anhydrous barium hydroxide and dimethyl sulfoxide under microwave irradiation [, ].

Q3: Can you elaborate on the tautomerism observed in this compound?

A3: 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones exhibit tautomerism between the enol and keto forms [, ]. The equilibrium between these forms can be influenced by factors such as solvent and substituents on the phenyl rings. For instance, while most aryl-substituted derivatives predominantly exist in the enol form in solution, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione favors the diketone form in the solid state and enolises slowly in solution [].

Q4: How is this compound used in the synthesis of 3-halogenated flavones?

A4: this compound can be selectively halogenated at the 2-position using reagents like ammonium bromide/ammonium persulphate [] or ammonium chloride/ammonium bromide and hydrogen peroxide under phase transfer catalysis []. Subsequent cyclodehydration of these 2-halo derivatives using p-toluenesulphonic acid leads to the formation of 3-halogenated flavones [].

Q5: Beyond flavone synthesis, are there other applications of this compound in synthetic chemistry?

A5: Yes, this compound serves as a versatile building block for various heterocyclic compounds. For example:

  • Synthesis of 1,2-benzoxaphosphinines: Reacting this compound with phosphorus halides like P,P-dichlorophenylphosphine or phenyl phosphonic dichloride in the presence of a base yields novel 1,2-benzoxaphosphinine derivatives [].
  • Synthesis of pyrazoles: this compound can be reacted with hydrazine derivatives to generate substituted pyrazoles [].

Q6: Has computational chemistry been employed to study this compound or its derivatives?

A6: While the provided research abstracts do not delve into computational studies specifically for this compound, computational chemistry tools like molecular modeling, QSAR studies, and docking simulations could be valuable in:

    Q7: Are there any reported methods for selective alkylation of this compound?

    A7: Yes, research suggests that selective C-monomethylation of 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones can be achieved, paving the way for the synthesis of 3-methylflavones []. The specific conditions and reagents employed for this transformation would need to be consulted in the full research paper.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.